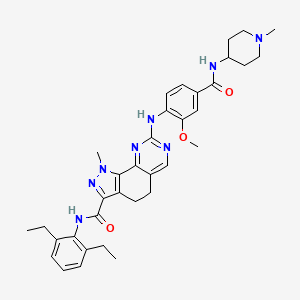

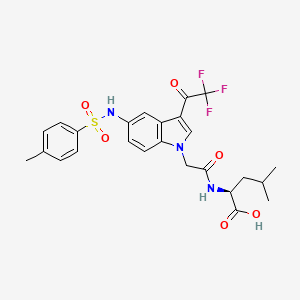

(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

Übersicht

Beschreibung

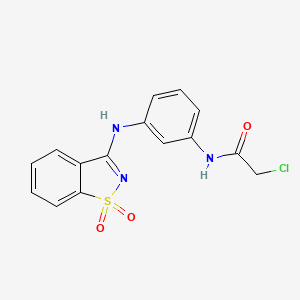

NTRC 824 ist ein potenter und selektiver nicht-peptidischer Neurotensin-Rezeptor-Typ-2 (NTS2)-Antagonist. Er zeigt eine über 150-fache Selektivität für NTS2 gegenüber NTS1, mit einem IC50 von 38 nM und einem Ki von 202 nM . Diese Verbindung ist für ihre neurotensinartigen Eigenschaften bekannt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NTRC 824 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Indolstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Indolkerns: Der Indolkern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation eines geeigneten Anilin-Derivats mit einem Keton umfassen, gefolgt von der Cyclisierung.

Funktionalisierung: Der Indolkern wird dann mit verschiedenen Substituenten funktionalisiert, darunter eine Trifluorace-Gruppe und eine Sulfonamid-Gruppe.

Kopplung mit Leucin: Der letzte Schritt beinhaltet die Kopplung des funktionalisierten Indols mit L-Leucin, um das vollständige NTRC 824-Molekül zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von NTRC 824 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, optimierte Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wirkmechanismus

Target of Action

NTRC-824, also known as (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine, is a potent and selective non-peptide antagonist of the neurotensin receptor type 2 (NTS2) . Neurotensin receptors are a type of G protein-coupled receptor found in the central nervous system and the gastrointestinal tract .

Mode of Action

NTRC-824 interacts with its target, the NTS2 receptor, by binding to it with an IC50 of 38 nM and a Ki of 202 nM . This binding inhibits the action of the receptor, thus acting as an antagonist . It shows no significant affinity for the NTS1 receptor, making it selective for NTS2 .

Biochemical Pathways

Neurotensin receptors, including nts2, are known to be involved in a variety of physiological processes, including the regulation of dopamine pathways, direct effects on dopaminergic neurons, modulation of opioid-independent analgesia, and the regulation of gut motility and secretion .

Pharmacokinetics

It is mentioned that the compound is soluble to 100 mm in dmso and to 100 mm in ethanol , which may influence its bioavailability and distribution.

Result of Action

Compounds acting via the nts2 receptor are known to be active in animal models of acute and chronic pain . As an antagonist of the NTS2 receptor, NTRC-824 could potentially modulate these effects .

Biochemische Analyse

Biochemical Properties

NTRC-824 plays a crucial role in biochemical reactions as a neurotensin receptor type-2 antagonist. It exhibits an IC50 value of 38 nM, indicating its high potency . NTRC-824 interacts specifically with the neurotensin receptor type-2 (NTS2) and shows over 150-fold selectivity for NTS2 over neurotensin receptor type-1 (NTS1) . This selectivity is essential for its function as it ensures targeted inhibition of NTS2 without affecting NTS1. The compound binds to the NTS2 receptor, inhibiting its activity and thereby modulating the downstream signaling pathways associated with neurotensin.

Cellular Effects

NTRC-824 has significant effects on various types of cells and cellular processes. By antagonizing the neurotensin receptor type-2, NTRC-824 influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipose tissue, NTRC-824 has been shown to inhibit thermogenesis by blocking neurotensin signaling, which is crucial for energy dissipation and temperature regulation . Additionally, NTRC-824 affects the firing rate of preoptic GABAergic neurons, impacting neuronal activity and potentially influencing behaviors related to thermoregulation .

Molecular Mechanism

The molecular mechanism of NTRC-824 involves its binding to the neurotensin receptor type-2. As a selective antagonist, NTRC-824 inhibits the receptor’s activity by preventing neurotensin from binding to NTS2. This inhibition disrupts the downstream signaling cascade, which includes the activation of various intracellular pathways such as calcium release from intracellular stores and modulation of synaptic events . The compound’s high selectivity for NTS2 over NTS1 ensures that its effects are specific to the targeted receptor, minimizing off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NTRC-824 have been observed to change over time. The compound is stable when stored at -20°C and retains its potency for extended periods . In in vitro studies, NTRC-824 has demonstrated consistent inhibitory effects on NTS2 activity over multiple experimental cycles. Long-term studies in vivo have shown that repeated administration of NTRC-824 maintains its efficacy in modulating neurotensin signaling without significant degradation .

Dosage Effects in Animal Models

The effects of NTRC-824 vary with different dosages in animal models. At lower doses, NTRC-824 effectively inhibits NTS2 activity, leading to desired therapeutic outcomes such as pain relief in models of acute and chronic pain . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other physiological processes. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

NTRC-824 is involved in specific metabolic pathways related to neurotensin signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotensin. By inhibiting NTS2, NTRC-824 modulates the metabolic flux of neurotensin, affecting its levels and activity within the cell . This regulation is essential for maintaining the balance of neurotensin-mediated processes, including pain perception and thermoregulation.

Transport and Distribution

Within cells and tissues, NTRC-824 is transported and distributed through specific mechanisms. The compound is soluble in DMSO and ethanol, facilitating its delivery in experimental settings . NTRC-824 interacts with transporters and binding proteins that aid in its localization and accumulation at target sites. This targeted distribution ensures that NTRC-824 exerts its effects precisely where needed, enhancing its therapeutic potential .

Subcellular Localization

NTRC-824 exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, guided by targeting signals and post-translational modifications . This localization is crucial for its interaction with the neurotensin receptor type-2 and the subsequent modulation of intracellular signaling pathways. By localizing to specific subcellular regions, NTRC-824 can effectively inhibit NTS2 activity and exert its biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NTRC 824 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of an appropriate aniline derivative with a ketone, followed by cyclization.

Functionalization: The indole core is then functionalized with various substituents, including a trifluoroacetyl group and a sulfonamide group.

Coupling with Leucine: The final step involves coupling the functionalized indole with L-leucine to form the complete NTRC 824 molecule.

Industrial Production Methods

Industrial production of NTRC 824 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NTRC 824 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Indol-Kern zu modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene Substituenten am Indolring einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nucleophile.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von NTRC 824 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung eingesetzt werden können .

Wissenschaftliche Forschungsanwendungen

NTRC 824 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung des Neurotensin-Rezeptors vom Typ 2 und seiner Interaktionen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Neurotensin-Rezeptoren in der zellulären Signalübertragung und Funktion.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Schmerzen und anderen neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Neurotensin-Rezeptoren abzielen

Wirkmechanismus

NTRC 824 entfaltet seine Wirkung durch selektive Bindung an den Neurotensin-Rezeptor vom Typ 2 (NTS2). Diese Bindung hemmt die Aktivität des Rezeptors, was wiederum verschiedene zelluläre Signalwege beeinflusst. Die Verbindung ahmt die Aktivität des endogenen Liganden Neurotensin nach, was sie zu einem wertvollen Werkzeug für die Untersuchung des Neurotensin-Signalwegs macht .

Vergleich Mit ähnlichen Verbindungen

NTRC 824 ist einzigartig in seiner hohen Selektivität für NTS2 gegenüber NTS1. Ähnliche Verbindungen umfassen:

NTRC 739: Ein potenter partieller Agonist für NTS2.

NTRC 808: Ein weiterer partieller Agonist mit ähnlichen Eigenschaften wie NTRC 824.

Neurotensin: Der endogene Ligand für Neurotensin-Rezeptoren, den NTRC 824 nachahmt

NTRC 824 zeichnet sich durch seinen nicht-peptidischen Charakter und seine höhere Selektivität aus, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht.

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

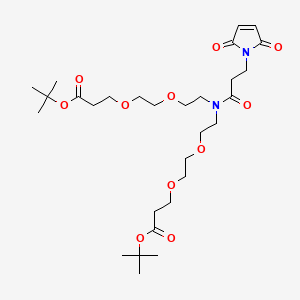

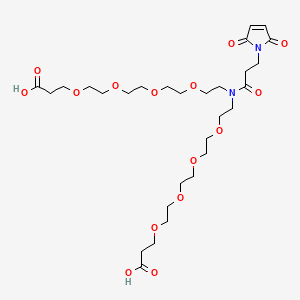

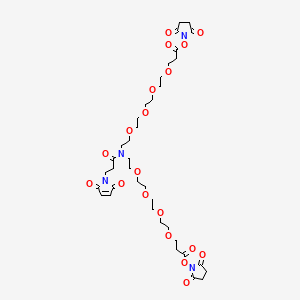

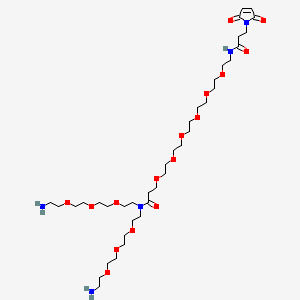

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.